molecular formula C11H9FO4 B2723541 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid CAS No. 1171128-36-1

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid

Cat. No.: B2723541
CAS No.: 1171128-36-1
M. Wt: 224.187
InChI Key: WTNNWYAZRIVBNW-SNAWJCMRSA-N
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Description

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9FO4 It is a derivative of acrylic acid, featuring a fluoro-substituted phenyl ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-(methoxycarbonyl)benzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-fluoro-4-(methoxycarbonyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the desired acrylic acid derivative.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Fluoro-4-(methylcarbamoyl)phenyl]prop-2-enoic acid: Similar structure but with a methylcarbamoyl group instead of methoxycarbonyl.

    3-[2-Fluoro-4-(hydroxycarbonyl)phenyl]prop-2-enoic acid: Similar structure but with a hydroxycarbonyl group.

Uniqueness

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. These functional groups can enhance its stability, solubility, and binding properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNWYAZRIVBNW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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